molecular formula C11H16N2OS B15241443 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B15241443
M. Wt: 224.32 g/mol
InChI Key: UJQYTZTWDNKORB-UHFFFAOYSA-N
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Description

2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a methyl group, a thiazole ring, and an ethanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and methylated at the 6-position.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reaction: The final step involves coupling the methylpiperidine and thiazole rings through an appropriate linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone group.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The piperidine and thiazole rings may undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinal chemistry could explore this compound for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.

    2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-amine: A similar compound with an amine group.

Uniqueness

The uniqueness of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2-(6-methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C11H16N2OS/c1-8-3-2-4-9(13-8)7-10(14)11-12-5-6-15-11/h5-6,8-9,13H,2-4,7H2,1H3

InChI Key

UJQYTZTWDNKORB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C2=NC=CS2

Origin of Product

United States

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